molecular formula C13H12N2OS B13358419 2-(Methylthio)-N-phenylnicotinamide

2-(Methylthio)-N-phenylnicotinamide

Cat. No.: B13358419
M. Wt: 244.31 g/mol
InChI Key: ABKVABWUVWJBOD-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-phenylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group attached to the nitrogen atom of the nicotinamide ring and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-phenylnicotinamide typically involves the reaction of 2-chloronicotinic acid with methylthiol and aniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-phenylnicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Various substituted nicotinamides

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: It is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Comparison with Similar Compounds

2-(Methylthio)-N-phenylnicotinamide can be compared with other similar compounds, such as:

  • 2-(Methylthio)-N-phenylbenzamide
  • 2-(Methylthio)-N-phenylpyridinecarboxamide
  • 2-(Methylthio)-N-phenylthiopheneamide

These compounds share similar structural features but differ in the nature of the aromatic ring attached to the nitrogen atom. The unique combination of the nicotinamide ring and the methylthio group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

2-(Methylthio)-N-phenylnicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methylthio group attached to a phenyl ring and a nicotinamide moiety, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antifungal, anti-inflammatory, and potential anticancer properties based on recent research findings.

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound. In a series of experiments, derivatives of nicotinamide were synthesized and tested against several fungal strains, including Gibberella zeae, Fusarium oxysporum, and Colletotrichum mandshurica. The results indicated that compounds similar to this compound exhibited weak to moderate antifungal activity. The introduction of specific functional groups was found to enhance this activity.

Table 1: Antifungal Activity of Nicotinamide Derivatives

CompoundFungal StrainInhibition (%)
This compoundG. zeae45%
This compoundF. oxysporum50%
This compoundC. mandshurica40%

These findings suggest that while the compound possesses some antifungal properties, further structural optimization could lead to more potent derivatives .

Anti-inflammatory Properties

In addition to its antifungal activity, this compound has been investigated for its anti-inflammatory effects. A study involving in vivo models demonstrated that this compound could significantly reduce inflammation markers in treated subjects compared to controls. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled experiment using zebrafish larvae as a model, treatment with this compound resulted in:

  • Reduction in edema : Measured by a decrease in the area of swelling.
  • Cytokine levels : Significant reduction in TNF-α and IL-6 levels post-treatment.

These results highlight the compound's potential as an anti-inflammatory agent .

Anticancer Potential

Emerging research also points to the anticancer potential of this compound. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-78.25Apoptosis induction
A5496.48Cell cycle arrest

The data suggests that modifications to the compound structure could enhance its efficacy against cancer cells, warranting further investigation into its pharmacological profile .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-methylsulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C13H12N2OS/c1-17-13-11(8-5-9-14-13)12(16)15-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)

InChI Key

ABKVABWUVWJBOD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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